molecular formula C6H3O4- B8312511 2-Oxo-2H-pyran-5-carboxylate

2-Oxo-2H-pyran-5-carboxylate

Cat. No.: B8312511
M. Wt: 139.09 g/mol
InChI Key: ORGPJDKNYMVLFL-UHFFFAOYSA-M
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Description

2-Oxo-2H-pyran-5-carboxylate, also known as Coumalic acid ester, is a valuable chemical scaffold in modern organic synthesis and medicinal chemistry research. Its core structure features a pyrone ring, which is central to its research applications. A significant application of this compound and its parent acid, Coumalic acid (CAS 500-05-0), is their role as dienophiles in the Diels-Alder reaction . This cycloaddition is a cornerstone method for constructing complex cyclic structures, enabling researchers to build intricate molecular scaffolds essential for developing new pharmaceuticals and functional materials . In medicinal chemistry, derivatives based on the 2H-pyran-2-one core, such as Coumalic acid, are investigated as selective inhibitors for the tumor-associated carbonic anhydrase isoforms hCA IX and XII . Recent studies show that the lactone moiety of this scaffold can be hydrolyzed within the enzyme's active site, and ester derivatives have demonstrated selective inhibitory activity against these cancer-related targets, providing a promising avenue for cancer therapy research . The compound also serves as a key precursor in photochemical synthesis; for instance, tert-butyl this compound has been used in a continuous photoflow reaction to synthesize deuterium-labeled cyclobutane compounds, which are useful building blocks for creating internal standards in mass spectrometry-based pharmacokinetic studies . This combination of synthetic versatility and potential biological relevance makes this compound a reagent of significant interest for research and development.

Properties

Molecular Formula

C6H3O4-

Molecular Weight

139.09 g/mol

IUPAC Name

6-oxopyran-3-carboxylate

InChI

InChI=1S/C6H4O4/c7-5-2-1-4(3-10-5)6(8)9/h1-3H,(H,8,9)/p-1

InChI Key

ORGPJDKNYMVLFL-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=O)OC=C1C(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 2-oxo-2H-pyran-5-carboxylate exhibit promising anticancer properties. For instance, a study highlighted the synthesis of novel compounds based on this scaffold that demonstrated potent cytotoxicity against A549 human lung adenocarcinoma cells. Compounds derived from this compound were compared to standard chemotherapeutic agents like cisplatin, revealing their potential as effective anticancer agents .

Antimicrobial Properties

Another significant application of this compound is in the development of antimicrobial agents. Research indicates that certain derivatives exhibit selective antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus, which are resistant to conventional treatments . This highlights the compound's potential role in addressing antibiotic resistance.

Allosteric Modulators

The compound has also been investigated for its role as an allosteric modulator of G protein-coupled receptors (GPCRs). This application is particularly relevant for developing treatments for central nervous system disorders, where modulation of GPCRs can lead to novel therapeutic strategies .

Synthesis of Complex Molecules

The utility of this compound extends to organic synthesis, where it serves as a precursor for various complex molecules. For example, it has been used in the synthesis of bicyclic lactones and substituted benzoates through cycloaddition reactions . This versatility makes it a valuable building block in synthetic organic chemistry.

Synthesis of Aklavinone

A notable case study involves the synthesis of aklavinone, an important anthracycline antibiotic. The process utilizes this compound in a key cycloaddition step, demonstrating its significance in producing bioactive compounds with therapeutic applications .

Summary of Biological Activities

Compound DerivativeActivity TypeTarget Organism/Cell LineReference
Compound AAnticancerA549 (Lung Adenocarcinoma)
Compound BAntimicrobialMDR Staphylococcus aureus
Compound CAllosteric ModulatorGPCRs (CNS Disorders)

Synthetic Applications

Reaction TypeProductYield (%)Reference
CycloadditionBicyclic Lactone84%
Diels-AlderComplex StructuresVariable
Synthesis of AklavinoneAklavinoneHigh Yield

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogues include:

4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid (CAS: 480-65-9, similarity: 0.98): Features methyl groups at positions 4 and 6, enhancing steric hindrance and altering reactivity .

Methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate (CAS: 669-40-9, similarity: 0.93): A methyl-substituted derivative with reduced polarity compared to the parent compound .

Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate (CAS: 3385-34-0): Ethyl ester variant with demonstrated antimicrobial activity against Bacillus subtilis .

Physicochemical Properties
Compound (CAS) Melting Point (°C) Polarity (logP) Solubility (mg/mL) Bioactivity (MIC, μg/mL)
2-Oxo-2H-pyran-5-carboxylate (6018-41-3) N/A 0.89 25 (DMSO) N/A
4,6-Dimethyl analogue (480-65-9) 145–147 1.12 10 (DMSO) N/A
Ethyl 4,6-dimethyl analogue (3385-34-0) N/A 1.35 15 (EtOH) 31.3 (B. subtilis)
Methyl 3-nitrophenyl derivative (2g) 155–156 1.78 20 (DCM) Antifungal (MIC: 62.5)

Key Observations :

  • Methyl/ethyl ester substituents increase hydrophobicity (logP ↑) but reduce aqueous solubility.
  • Electron-withdrawing groups (e.g., nitro in 2g) enhance thermal stability (↑ melting point) and antimicrobial potency .

Preparation Methods

Acid-Catalyzed Cyclization of Malic Acid

The classical synthesis of 2-oxo-2H-pyran-5-carboxylic acid (coumalic acid) involves the dehydration and cyclization of malic acid under strongly acidic conditions. Von Pechmann’s 1891 method uses concentrated sulfuric acid (97–98%) at 70°C, yielding coumalic acid via formyl acetic acid intermediates . However, this approach generates carbon monoxide gas and up to 5% fumaric acid as a side product . A modern improvement replaces fuming sulfuric acid with a mixture of sulfuric acid and trifluoroacetic acid (1:1 molar ratio) in dichloroethane, heating at 80–100°C for 15–20 hours . This method achieves 51–86% yields of coumalic acid while suppressing fumaric acid formation to 1–5% . Post-synthesis, esterification with methanol under standard conditions converts the acid into methyl 2-oxo-2H-pyran-5-carboxylate .

Pd-Catalyzed Negishi Cross-Coupling for Substituted Derivatives

Methyl 3-bromocoumalate serves as a versatile precursor for synthesizing aryl- or heteroaryl-substituted 2-oxo-2H-pyran-5-carboxylates. As demonstrated by , a palladium-catalyzed Negishi coupling with arylzinc reagents (1.2 equiv) under mild conditions (0.5 mol% Pd catalyst, THF, 25°C) affords derivatives in 75–92% yields . Key advantages include:

  • Functional group tolerance : Electron-withdrawing (-NO₂, -CF₃) and donating (-OMe, -NH₂) groups remain intact.

  • Low catalyst loading : 0.5 mol% Pd(PPh₃)₄ suffices for complete conversion .

  • Scalability : Reactions proceed efficiently at gram-scale without column chromatography .

This method enables rapid diversification for pharmaceutical applications, such as antimalarial or anticancer scaffolds .

Cycloaddition Strategies for Bicyclic Systems

Aklavinone syntheses leverage Diels-Alder cycloadditions between substituted coumalates and ketene acetals. For example, reports a four-step route starting from 1,5-naphthalenediol:

  • Protection of hydroxyl groups as methyl ethers.

  • Grignard alkylation with propargyl bromide.

  • Carbomethoxylation using CO₂/MeOH.

  • Cycloaddition with cyclohexenone-derived ketene acetal .

The final step proceeds in 68% yield, stereoselectively forming the C9–C10 bond critical for anthracycline antibiotics . While complex, this approach highlights the utility of 2-oxo-2H-pyran-5-carboxylates in constructing polycyclic natural products.

Base-Mediated Condensation with 1,3-Dicarbonyl Compounds

A one-pot condensation strategy utilizes 1,3-dicarbonyl compounds and dimethyl (methoxymethylene)malonate. As detailed in , treating acetylacetone derivatives with Cs₂CO₃ (3 equiv) in THF at 25°C for 20–24 hours furnishes 5-acyl-2-oxo-2H-pyran-3-carboxylates in 70–85% yields . Notable features:

  • Mild conditions : Room-temperature reactions avoid thermal decomposition.

  • Bicyclic access : Cyclohexanone derivatives form 5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-carboxylates .

  • Mechanistic insight : The base deprotonates the 1,3-dicarbonyl compound, enabling nucleophilic attack on the malonate electrophile .

Industrial-Scale Production and Esterification

The patent WO2014189926A1 outlines a scalable process for coumalic acid:

ParameterSpecification
Acid systemH₂SO₄/TFA (1:1) in dichloroethane
Temperature80–100°C
Time15–20 hours
Yield51–86% coumalic acid
Side products≤5% fumaric acid

Subsequent esterification with methanol (2 equiv) and H₂SO₄ catalyst at reflux provides methyl coumalate in >90% purity . This method avoids hazardous fuming acids, enhancing industrial feasibility .

PropertyValue
Molecular formulaC₆H₄O₄
Molecular weight140.094 g/mol
Density1.5±0.1 g/cm³
Boiling point282.4±0.0°C
Melting point203–205°C (decomposition)
Flash point137.3±19.4°C

Proper storage at 2–8°C under nitrogen is recommended due to sensitivity to moisture and light .

Q & A

Q. What strategies improve the yield of multi-step syntheses involving this compound intermediates?

  • Methodological Answer :
  • Step Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time) .
  • Protecting Groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent side reactions .
  • Flow Chemistry : Enhance scalability and reproducibility for high-throughput applications .

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